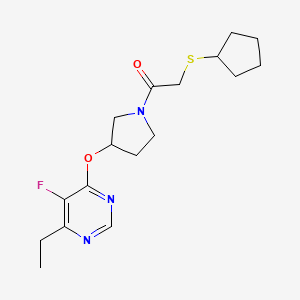

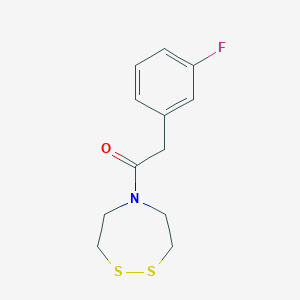

![molecular formula C26H31N7O2S B2539203 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 685108-11-6](/img/structure/B2539203.png)

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a useful research compound. Its molecular formula is C26H31N7O2S and its molecular weight is 505.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Matériaux énergétiques

Contexte : Les matériaux énergétiques jouent un rôle crucial dans les explosifs, les propergols et les artifices pyrotechniques. Les chercheurs recherchent continuellement de nouveaux composés présentant des performances et des caractéristiques de sécurité améliorées.

Composé 5 : Explosif secondaire : Composé 10 : Explosif résistant à la chaleur : Composés 14, 17 et 19 : Explosifs primaires :Activité antiépileptique

Contexte : Les médicaments antiépileptiques sont essentiels pour la prise en charge de l’épilepsie. De nouveaux composés présentant une efficacité accrue sont constamment explorés.

Motif de la pyrimidine-7(4H)-one :- Le motif de la pyrimidine-7(4H)-one est le « cœur actif » nécessaire pour l’activité antiépileptique .

Chimie médicinale

Contexte : L’industrie pharmaceutique recherche de nouveaux candidats médicaments présentant des structures diverses et des profils thérapeutiques améliorés.

Portion [1,2,4]triazolo[1,5-a]pyrimidine :- Les essais cliniques et les médicaments commercialisés (par exemple, Trapidil, Essramycin, DSM-265) indiquent le potentiel de cette portion en chimie médicinale .

Recherche sur le cancer du sein

Contexte : Le cancer du sein reste un problème de santé majeur dans le monde entier. De nouveaux composés sont étudiés pour leurs effets antiprolifératifs.

Activité antiproliférative :- Dans les lignées cellulaires du cancer du sein (MCF-7, LN), les dérivés de la [1,2,4]-triazolo[1,5-a]pyrimidine synthétisés présentent une bonne activité antiproliférative .

Propriétés anticonvulsivantes

Contexte : Les anticonvulsivants sont essentiels pour la prise en charge des crises. De nouveaux composés sont évalués pour leur efficacité et leur innocuité.

Évaluation dans les neurones corticaux primaires :Interactions faibles dans les matériaux énergétiques

Contexte : Comprendre les interactions faibles dans les matériaux énergétiques contribue à la conception de composés plus sûrs et plus efficaces.

Étude par diffraction des rayons X :Mécanisme D'action

Target of action

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a common structural motif in many bioactive molecules. Compounds with this core have been reported to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of action

For example, some are known to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

Result of action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine core have shown anti-epileptic activities .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the azo compound 10, which has a similar structure, has a remarkable measured density of 1.91 g cm −3 at 20 °C, and excellent thermal stability (T d = 305 °C) .

Analyse Biochimique

Biochemical Properties

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as RNA polymerase, by binding to specific sites on the enzyme . Additionally, it can interact with proteins involved in cell signaling pathways, potentially altering their function and affecting downstream processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the polymerization of microtubules, leading to disruptions in cell division and growth. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can bind to the active site of RNA polymerase, preventing the enzyme from synthesizing RNA. Additionally, it may interact with transcription factors, altering their ability to regulate gene expression. These binding interactions are facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis, resulting in reduced glucose metabolism and energy production. Additionally, it can interact with cofactors such as NADH and ATP, further influencing metabolic pathways and cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to transport proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its effectiveness and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can affect the compound’s ability to interact with target biomolecules and exert its biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while accumulation in the mitochondria could impact cellular energy production and metabolism.

Propriétés

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-6-tert-butylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O2S/c1-26(2,3)36(34,35)21-18-28-24-29-25(30-33(24)23(21)27)32-16-14-31(15-17-32)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,22H,14-17,27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPOYDOVUFWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

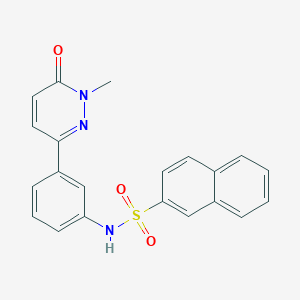

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)

![2-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2539125.png)

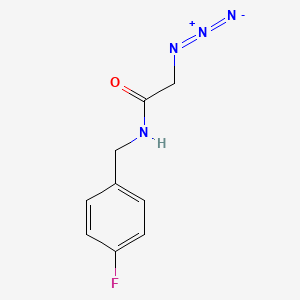

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)

![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)

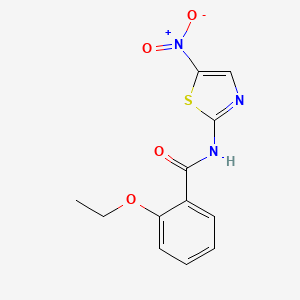

![N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2539136.png)

![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)